An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide: Molecular Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide: Molecular Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and the broad spectrum of biological activities associated with the pyrazole carbohydrazide scaffold, offering field-proven insights into its potential as a versatile building block in medicinal chemistry.
Introduction: The Significance of the Pyrazole Carbohydrazide Scaffold
The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with a rich history of producing compounds with diverse pharmacological activities.[1][2] When functionalized with a carbohydrazide moiety, the resulting scaffold exhibits a remarkable range of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3] The carbohydrazide group is a key pharmacophore that can participate in various biological interactions, making these derivatives attractive candidates for drug discovery programs.[3] This guide focuses specifically on the 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide derivative, exploring its unique structural features and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide is characterized by a central pyrazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and a carbohydrazide group at the 5-position. The presence of the chlorine atom, an electron-withdrawing group, is known to enhance the biological activity in many pyrazole derivatives.[4]
Caption: Molecular structure of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide.
Table 1: Physicochemical Properties of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide and its Precursor.
| Property | 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide (Predicted/Inferred) | 4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (Experimental)[1] |
| Molecular Formula | C₅H₆ClN₃O | C₅H₅ClN₂O |
| Molecular Weight | 175.58 g/mol | 144.6 g/mol |
| Appearance | Likely a solid | Light yellow solid |
| Melting Point | Not available | Not available |
| Solubility | Expected to be soluble in polar organic solvents | Not available |
| CAS Number | Not assigned | 1050642-24-4 |
Synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide
The synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide can be achieved through a reliable and straightforward methodology starting from the corresponding aldehyde or ester precursor. The most common and effective method involves the reaction of a pyrazole-5-carboxylate ester with hydrazine hydrate.[2] Alternatively, the carbohydrazide can be formed from the corresponding pyrazole-4-carbaldehyde.[6]
Caption: General synthesis workflow for 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide.
Experimental Protocol:
This protocol is a generalized procedure based on the synthesis of similar pyrazole carbohydrazides and should be optimized for specific laboratory conditions.
Step 1: Preparation of the Reaction Mixture
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate in a suitable solvent such as absolute ethanol.
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To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
Step 2: Reaction
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Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours).
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification of the Product
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After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
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The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
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Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide.
Causality Behind Experimental Choices:
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Ethanol as Solvent: Ethanol is a good solvent for both the pyrazole ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction mixture to provide the necessary activation energy.
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Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to drive the reaction to completion by Le Chatelier's principle.
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Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and leading to a high-purity final product.
Potential Biological Activities and Therapeutic Applications
While specific biological studies on 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide are not extensively documented, the broader class of pyrazole carbohydrazide derivatives has demonstrated a wide array of promising therapeutic activities.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole carbohydrazide derivatives as anticancer agents.[2][7] These compounds have been shown to inhibit the growth of various cancer cell lines, and their mechanism of action is often attributed to the induction of apoptosis.[7] The presence of a methyl group on the pyrazole ring and the hydrazide group linked to the carbonyl function have been identified as potentially important for cytotoxic activity.[6][7]
Antimicrobial Activity
The pyrazole carbohydrazide scaffold is also a well-known pharmacophore for the development of antimicrobial agents.[3][8] Derivatives have shown activity against a range of bacteria and fungi. The chloro-substituted pyrazole derivatives, in particular, have been noted for their potent antimicrobial effects.[8]
Anti-inflammatory and Analgesic Activity
Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs.[3] The carbohydrazide moiety can further enhance this activity. Studies on various pyrazole carbohydrazide derivatives have demonstrated significant anti-inflammatory and analgesic properties, comparable to standard drugs like diclofenac.[3]
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- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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